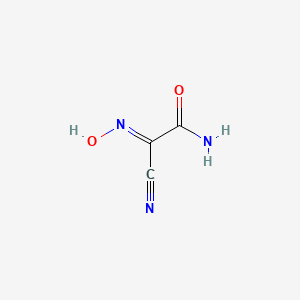

2-Cyano-2-(hydroxyimino)acetamide

Overview

Description

2-Cyano-2-(hydroxyimino)acetamide is a chemical compound with the molecular formula C3H3N3O2 . It is also known by other synonyms such as 2-Amino-N-Hydroxy-2-oxoacetimidoyl cyanide and (E)-carbamoylmethanecarbonimidoyl cyanide .

Synthesis Analysis

The synthesis of this compound involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . A series of new polynuclear complexes of divalent Ni and Cu with 2-cyano-2-oximino-acetic acid was obtained as the result of the ligand modification reaction in the process .Molecular Structure Analysis

The molecular weight of this compound is 113.08 g/mol . Its molecular structure includes a planar RC(NO)CONH framework which may allow the formation of different chelate rings with virtually no change in conformation .Chemical Reactions Analysis

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . The diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 113.08 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 . Its exact mass is 113.022526347 g/mol and its topological polar surface area is 99.5 Ų .Scientific Research Applications

Heterocyclic Synthesis

- Synthesis of Novel Heterocyclic Systems : 2-Cyano-2-(hydroxyimino)acetamide is used in the synthesis of various heterocyclic systems. It is a crucial intermediate in this process, aiding in the creation of synthetically useful and novel heterocyclic compounds (Gouda et al., 2015).

Chemical Reactivity and Rearrangements

- Formation of Unexpected Products : In a study, the reduction of N-benzyl-2-cyano-2-(hydroxyimino)acetamide resulted in the formation of unexpected products, indicating its unique reactivity and the possibility of a Beckmann-type rearrangement (Darling & Chen, 1978).

Metal Complexation and Ligand Properties

- Effective Ligand for Metal Ions : This compound acts as an effective ligand for Cu2+ and Ni2+ ions, forming stable complexes. These findings have implications for its use in chelation therapy and metal ion recovery (Sliva et al., 1998).

Synthesis of Derivatives

- Synthesis of α-Ketoamide Derivatives : It has been used as an additive in the synthesis of α-ketoamide derivatives, showing superiority in terms of purity and yield compared to other methods. This application is significant in pharmaceutical and chemical synthesis (El‐Faham et al., 2013).

Biological and Pharmacological Studies

Anti-Inflammatory and Antipyretic Activities : Compounds synthesized using this compound have shown promising results in anti-inflammatory, ulcerogenic, and antipyretic studies, indicating potential pharmaceutical applications (Fayed et al., 2021).

Metabolism of Insecticides : It plays a role in the metabolism of certain insecticides, like acetamiprid, providing insights into environmental impact and degradation processes (Zhou et al., 2014).

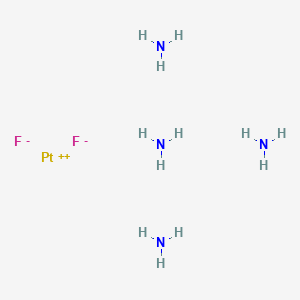

Cytotoxic Platinum and Palladium Complexes : Its derivatives have been used in the synthesis of platinum and palladium complexes, which have shown high cytotoxicity against cancer cells with minimal side effects in vivo (Dannen et al., 2020).

Antitubercular Agents : Derivatives of this compound have been found to be potent antitubercular agents, effective against drug-resistant strains of Mycobacterium tuberculosis (Pissinate et al., 2016).

Mechanism of Action

Target of Action

The primary targets of 2-Cyano-2-(hydroxyimino)acetamide are Cu2+ and Ni2+ complexes . These complexes are involved in various biological processes, including enzymatic reactions and signal transduction .

Mode of Action

This compound interacts with its targets by binding to them in a trans position . This unique binding mode is due to the lack of a hydrogen bond between the hydroxyl oxygens, which usually stabilizes the cis positioning .

Biochemical Pathways

It is known that the compound can form complexes with cu2+ and ni2+ ions , which could potentially influence pathways involving these ions.

Result of Action

Its ability to bind to cu2+ and ni2+ complexes in a trans position suggests that it may alter the function of these complexes .

Safety and Hazards

Future Directions

The synthesis of 2-Cyano-2-(hydroxyimino)acetamide and its derivatives has potential in evolving better chemotherapeutic agents . Some of the obtained “staircase-type” anhydrous coordination polymers can rehydrate upon exposure to moisture, restoring again the spectroscopic characteristics of hydrated complexes . This indicates the reversibility of the process and confirms crystal lattice flexibility .

Biochemical Analysis

Biochemical Properties

2-Cyano-2-(hydroxyimino)acetamide plays a significant role in biochemical reactions, particularly in the formation of complexes with metal ions. Studies have shown that it can form complexes with copper (Cu2+) and nickel (Ni2+) ions, where the ligand molecules bind in a trans position due to the lack of a hydrogen bond between the hydroxyl oxygens

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form complexes with metal ions can affect various cellular functions, including enzyme activity and protein interactions. These interactions can lead to changes in cell signaling pathways and gene expression, ultimately impacting cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The formation of metal ion complexes is a key aspect of its mechanism of action. These complexes can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to form stable complexes with metal ions is crucial for its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability in various conditions, and its degradation products have been analyzed to determine their impact on cellular processes. Long-term studies have indicated that the compound can have sustained effects on cellular function, particularly in the context of enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can have beneficial effects on cellular function, while higher doses may lead to toxic or adverse effects. The threshold effects observed in these studies are crucial for understanding the compound’s safety and efficacy in potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form stable complexes with metal ions can affect its localization and accumulation within cells. Understanding these interactions is crucial for determining the compound’s bioavailability and potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. The compound’s ability to form complexes with metal ions can direct it to specific compartments or organelles within the cell. These interactions are essential for understanding the compound’s activity and function at the subcellular level .

Properties

IUPAC Name |

(2E)-2-cyano-2-hydroxyiminoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O2/c4-1-2(6-8)3(5)7/h8H,(H2,5,7)/b6-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFXGFHPOQBGJP-QHHAFSJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(=NO)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(#N)/C(=N\O)/C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3849-20-5 | |

| Record name | NSC116104 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC11320 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11320 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-CYANO-2-HYDROXIMINOACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

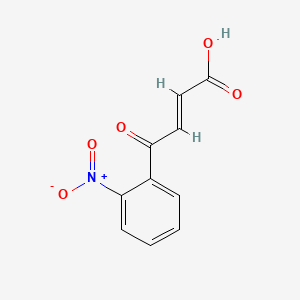

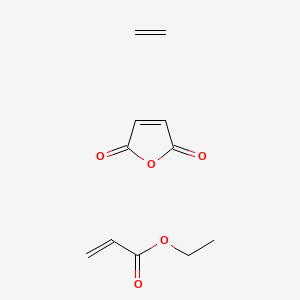

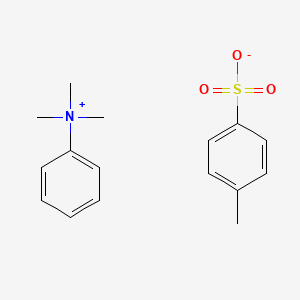

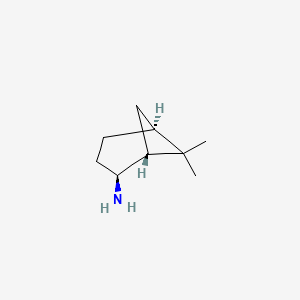

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-Phenylethyl)piperidin-3-yl]methylamine](/img/structure/B1623525.png)